6-methoxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate precursors. For example, the multicomponent reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1 H,3 H)-dione with arylamines and aldehydes yields the desired compound .

Molecular Structure Analysis

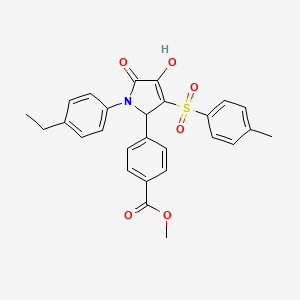

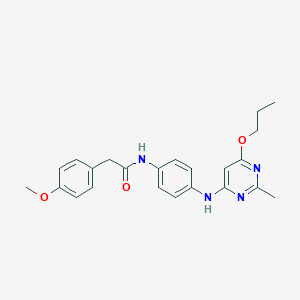

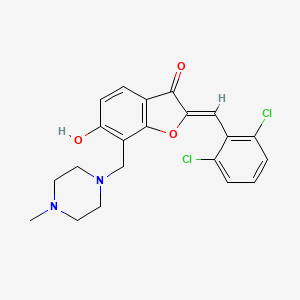

The molecular structure of 6-methoxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide consists of a pyrimidine ring with a methoxy group (OCH3) at position 6 and a phenyl group (C6H5) attached to the nitrogen atom at position 3. The methylthio group (CH3S) is also linked to the phenyl ring.

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including cyclization, substitution, and condensation reactions. For example, it can react with arylamines and aldehydes to form bicyclic systems .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Biological Activity

Novel derivatives of 6-methoxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide have been synthesized and evaluated for various biological activities. These compounds have shown promise as anti-inflammatory and analgesic agents, highlighting their potential in the development of new therapeutic drugs. For instance, compounds synthesized from visnagenone–ethylacetate or khellinone–ethylacetate with amino acids demonstrated significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cytotoxicity and Anticancer Potential

Research into this compound derivatives has also explored their cytotoxic effects against various cancer cell lines. The synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have demonstrated in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential anticancer applications (Hassan, Hafez, & Osman, 2014).

Antimicrobial and Antifungal Activity

Further studies have shown that certain derivatives possess antimicrobial and antifungal properties, offering potential applications in treating infectious diseases. For example, novel derivatives have displayed more significant activity against strains like Proteus vulgaris and Pseudomonas aeruginosa compared to reference drugs, indicating their usefulness in antimicrobial therapy (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Agricultural Applications

In the agricultural sector, this compound derivatives have been evaluated as potential herbicides. Research into dimethoxypyrimidines has identified compounds with significant herbicidal activity, suggesting their application in weed control to enhance crop yield (Nezu, Miyazaki, Sugiyama, & Kajiwara, 1996).

Mechanism of Action

Target of Action

Pyrimidine and its derivatives have been proven to exhibit antiviral, anticancer, antioxidant, and antimicrobial activity .

Mode of Action

It’s worth noting that pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties .

Biochemical Pathways

It’s known that pyrimidine derivatives can inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .

Result of Action

The molecular results of pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties. They have been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

properties

IUPAC Name |

6-methoxy-N-(3-methylsulfanylphenyl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-18-12-7-11(14-8-15-12)13(17)16-9-4-3-5-10(6-9)19-2/h3-8H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZQILAADUOOGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)NC2=CC(=CC=C2)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4,7-Dichlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2751976.png)

![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide](/img/structure/B2751980.png)

![7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![1-[(3-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2751983.png)

![ethyl 2-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2751993.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2751994.png)